molecular formula C8H8BrN3S B581765 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine CAS No. 1313712-44-5

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B581765
CAS No.: 1313712-44-5
M. Wt: 258.137
InChI Key: ZDPDZMBXDAMDFZ-UHFFFAOYSA-N
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Description

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C8H8BrN3S It is characterized by a thienopyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine typically involves the bromination of a precursor thienopyrimidine compound. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: Similar in structure but with a pyridopyrimidine core.

    7-Bromopyrido[3,2-d]pyrimidin-4-amine: Another related compound with a pyridopyrimidine core.

    7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: A ketone derivative of the compound.

Uniqueness

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific thienopyrimidine core structure, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .

Properties

IUPAC Name

7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPDZMBXDAMDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=NC(=N2)C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724928
Record name 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-44-5
Record name Thieno[3,2-d]pyrimidin-4-amine, 7-bromo-2,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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